Pentagalloylglucose

描述

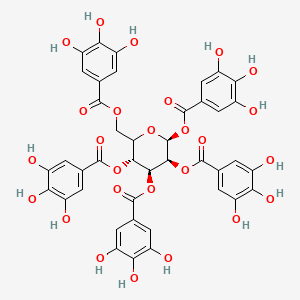

五倍子没食子酰葡萄糖是一种天然可水解的没食子单宁,是葡萄糖的五没食子酸酯。 它存在于多种植物和草药中,包括石榴、芒果和牡丹 . 这种化合物因其广泛的生物活性而备受关注,包括抗菌、抗炎、抗癌、抗糖尿病和抗氧化特性 .

准备方法

五倍子没食子酰葡萄糖可以通过多种方法合成。一种常见的合成路线涉及使用单宁酸。 制备过程包括单宁酸的酸性甲醇解,生成五倍子没食子酰葡萄糖,典型收率为 15% . 工业生产方法通常使用乙醇或甲醇作为萃取溶剂,但水和水性丙酮也已被使用 .

化学反应分析

五倍子没食子酰葡萄糖会发生各种化学反应,包括氧化、还原和取代。 五倍子没食子酰葡萄糖的氧化反应是 pH 依赖性的 . 这些反应中常用的试剂包括酸性和碱性溶液,以及特定酶。 这些反应形成的主要产物包括地榆素 II,它是由两个没食子酰基的氧化脱氢和偶联形成的 .

科学研究应用

Anticancer Properties

Mechanisms of Action

PGG has demonstrated significant anticancer effects through various mechanisms, including:

- Inhibition of Cell Proliferation : PGG inhibits cell growth in several cancer cell lines, including triple-negative breast cancer cells (MDA-MB-231 and MDA-MB-468) and estrogen receptor-positive breast cancer cells (MCF-7) by targeting specific signaling pathways such as MAPK and NF-κB .

- Induction of Apoptosis : Studies show that PGG can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins .

- Inhibition of Angiogenesis : PGG has been found to suppress angiogenesis, thereby limiting tumor growth and metastasis .

Case Studies

- Breast Cancer : A study highlighted that PGG inhibited the expression of pro-inflammatory cytokines in triple-negative breast cancer cells, leading to reduced cell viability .

- Colon Cancer : Research indicated that PGG enhanced the efficacy of chemotherapy agents like irinotecan by modulating drug transport mechanisms .

Antimicrobial Activity

PGG exhibits broad-spectrum antimicrobial properties against various pathogens:

- Bacterial Inhibition : It has shown effectiveness against gram-positive bacteria through mechanisms such as iron chelation and biofilm inhibition . The minimum inhibitory concentrations (MICs) for PGG range from 50 to 500 µg/mL.

- Viral Activity : PGG also displays antiviral properties, making it a candidate for further studies in viral infections .

Antioxidant Properties

The antioxidant capacity of PGG is significant due to its ability to scavenge free radicals. This property contributes to its protective effects against oxidative stress-related diseases:

- Cellular Protection : PGG has been shown to protect cells from oxidative damage, which is crucial in preventing chronic diseases such as cancer and cardiovascular disorders .

Anti-inflammatory Effects

PGG's anti-inflammatory properties are notable in various studies:

- Cytokine Modulation : It reduces the expression of pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases .

- Gastric Protection : PGG has been reported to mitigate gastric injuries induced by non-steroidal anti-inflammatory drugs (NSAIDs), demonstrating its protective role in gastrointestinal health .

Data Summary Table

作用机制

五倍子没食子酰葡萄糖的作用机制涉及其与多个分子靶标和信号通路相互作用。 它作用于各种与癌症相关的通路,以抑制肿瘤生长和转移 . 此外,五倍子没食子酰葡萄糖已被发现可阻断血管紧张素转换酶,降低高血压模型中的血压 . 它还抑制 Xa 因子和凝血酶,这两种蛋白在动脉组织中高度表达 .

相似化合物的比较

五倍子没食子酰葡萄糖的结构独特,它由五个没食子酰基连接到葡萄糖核心。 类似的化合物包括其他没食子单宁和鞣花酸,如地榆素 II 和六没食子酰葡萄糖 . 这些化合物与五倍子没食子酰葡萄糖共享一些生物活性,但在它们的特定分子靶标和通路方面有所不同。

五倍子没食子酰葡萄糖因其高生物活性和潜在的治疗应用而脱颖而出,使其成为进一步研究和开发的宝贵化合物。

生物活性

Pentagalloylglucose (PGG) is a naturally occurring polyphenolic compound classified as a hydrolysable tannin, predominantly found in various plants, including mango seeds and other fruits. This article explores the diverse biological activities of PGG, focusing on its antiviral, antimicrobial, anticancer, and antioxidant properties, supported by data tables and relevant case studies.

1. Antiviral Activity

PGG exhibits significant antiviral properties, particularly against the Influenza A virus (IAV). Research indicates that PGG can inhibit IAV infection through various mechanisms:

- Mechanism of Action : PGG interferes with the viral hemagglutinin, preventing the virus from attaching to host cells. It does not affect viral protein synthesis but reduces the accumulation of viral proteins at later stages of infection .

Table 1: Summary of Antiviral Effects of PGG

| Study | Virus Type | Mechanism | Findings |

|---|---|---|---|

| Influenza A | Hemagglutinin interaction | Significant inhibition of virus yields and hemagglutination | |

| Various | Not specified | Broad-spectrum antiviral activity noted |

2. Antimicrobial Activity

PGG has demonstrated potent antimicrobial effects against various pathogens, including gram-positive bacteria. Its antimicrobial action is primarily attributed to iron chelation, which inhibits bacterial growth and biofilm formation.

Table 2: Antimicrobial Effects of PGG

| Pathogen | MIC (µg/mL) | IC50 (µg/mL) | Mechanism |

|---|---|---|---|

| Acinetobacter baumannii | 50-500 | 5-50 | Iron chelation |

| Gram-positive bacteria | Not specified | Not specified | Inhibition of growth and biofilm |

3. Anticancer Properties

The anticancer potential of PGG is well-documented across multiple studies. It has shown efficacy in various cancer cell lines, particularly in breast cancer models.

- Mechanisms : PGG induces apoptosis through mitochondrial pathways and inhibits key signaling pathways such as NF-κB and MAPK. It also causes cell cycle arrest by downregulating cyclin D1 .

Table 3: Anticancer Effects of PGG

4. Gastroprotective Effects

Recent studies have highlighted PGG's gastroprotective properties against indomethacin-induced gastric ulcers in animal models. Pretreatment with PGG significantly reduced gastric mucosal lesions and improved mucus production.

Table 4: Gastroprotective Effects of PGG

| Treatment Group | Dose (mg/kg) | Lesion Reduction (%) |

|---|---|---|

| Control | - | - |

| Indomethacin | 60 | - |

| PGG | 100 | Significant reduction |

| PGG | 200 | Significant reduction |

Case Studies

- Antiviral Study : A study demonstrated that pre-incubation with PGG significantly reduced IAV yields, suggesting its potential as a therapeutic agent against influenza infections .

- Anticancer Research : In a mouse model, administration of PGG led to substantial inhibition of tumor growth in triple-negative breast cancer xenografts, indicating its potential for enhancing chemotherapy efficacy .

- Gastroprotective Study : Experimental results showed that PGG not only mitigated gastric lesions but also restored glycoprotein content in gastric mucosa, highlighting its protective role against NSAID-induced gastric damage .

属性

IUPAC Name |

[(2R,3R,4S,5R,6S)-3,4,5,6-tetrakis[(3,4,5-trihydroxybenzoyl)oxy]oxan-2-yl]methyl 3,4,5-trihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H32O26/c42-17-1-12(2-18(43)28(17)52)36(57)62-11-27-33(64-37(58)13-3-19(44)29(53)20(45)4-13)34(65-38(59)14-5-21(46)30(54)22(47)6-14)35(66-39(60)15-7-23(48)31(55)24(49)8-15)41(63-27)67-40(61)16-9-25(50)32(56)26(51)10-16/h1-10,27,33-35,41-56H,11H2/t27-,33-,34+,35-,41+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJYNZEYHSMRWBK-NIKIMHBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1O)O)O)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H32O26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901029765 | |

| Record name | 1,2,3,4,6-Pentagalloyl glucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901029765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

940.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14937-32-7 | |

| Record name | Penta-O-galloyl-β-D-glucose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14937-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentagalloylglucose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014937327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,4,6-Pentagalloyl glucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901029765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PENTAGALLOYLGLUCOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3UI3K8W93I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。